3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide

Catalog No.
S3031011
CAS No.
162090-87-1
M.F
C15H9ClN2O3S
M. Wt
332.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carb...

CAS Number

162090-87-1

Product Name

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide

IUPAC Name

3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide

Molecular Formula

C15H9ClN2O3S

Molecular Weight

332.76

InChI

InChI=1S/C15H9ClN2O3S/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,17,19)

InChI Key

FHBMGEFOEQLLPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl

solubility

not available

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. Its IUPAC name reflects the presence of both a chloro and a nitrophenyl group attached to a benzothiophene core, which contributes to its chemical properties and potential biological activities. The molecular formula is C15H10ClN2O3SC_{15}H_{10}ClN_{2}O_{3}S with a molecular weight of approximately 333.76 g/mol. The compound's structure includes a benzothiophene ring, which is known for its significant role in various biological activities and as a building block in organic synthesis.

Due to the lack of research, no information is available on the safety hazards associated with 3-Cl-N-(4-NO2)-Ph-BTCA. However, similar benzothiophene derivatives can have irritant or toxic properties []. It is advisable to handle any unknown compound with caution and refer to general laboratory safety practices.

  • Oxidation: The compound can be oxidized to form various oxidized derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced amide derivatives.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols .

Research indicates that 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide exhibits notable biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction and disruption of signaling pathways.
  • Antimicrobial Activity: The compound has been evaluated for its effectiveness against various microbial strains, showing promise as an antimicrobial agent .
  • Enzyme Inhibition: Its ability to interact with specific enzymes suggests potential applications in drug design targeting enzyme-related diseases.

The synthesis of 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chlorobenzothiophene-2-carboxylic acid and 4-nitroaniline.
  • Coupling Reaction: These reactants are combined under conditions that may include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent (e.g., dichloromethane).
  • Purification: After the reaction, the product is purified through recrystallization or column chromatography to isolate the desired compound .

3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide has several applications across different fields:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a candidate for further drug development.
  • Material Science: The unique electronic properties of benzothiophene derivatives allow for their use in developing advanced materials with specific electronic or optical characteristics.
  • Chemical Research: It serves as a useful building block for synthesizing more complex organic molecules .

Studies on the interactions of 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide with biological macromolecules have revealed:

  • Binding Mechanisms: The compound may bind to enzyme active sites or allosteric sites, inhibiting their activity.
  • Cellular Effects: Investigations into its effects on cancer cell lines indicate that it may induce oxidative stress and apoptosis, highlighting its potential therapeutic roles .

Several compounds share structural similarities with 3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamideHydroxy group instead of nitroEnhanced solubility and potential for hydrogen bonding
3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamideMethyl substitutionAltered electronic properties affecting biological activity
3-chloro-N-(4-nitrophenyl)quinoxalin-2-amineQuinoxaline coreDifferent pharmacological profiles due to core structure differences

Uniqueness: The presence of both chloro and nitro groups on the phenyl ring, combined with the benzothiophene structure, imparts distinct electronic and steric properties that differentiate it from similar compounds. This uniqueness may contribute to its specific biological activities and applications in medicinal chemistry .

XLogP3

4.6

Dates

Last modified: 08-17-2023

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